molecular formula C12H10N2O4 B1530914 Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate CAS No. 62222-36-0

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate

Cat. No.: B1530914
CAS No.: 62222-36-0
M. Wt: 246.22 g/mol
InChI Key: BRHZBRCRKPOREU-UHFFFAOYSA-N
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Description

“Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C12H10N2O4 . It has a molecular weight of 246.22 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate is a compound that may be synthesized as part of broader research into pyrimidine derivatives. These compounds are often synthesized for their potential biological activities. For example, the synthesis of novel pyrimidine derivatives has been reported to explore their antimicrobial and antifungal activities. Such syntheses typically involve the preparation of specific pyrimidine scaffolds followed by functionalization to introduce different substituents, aiming to investigate the structure-activity relationships (SAR) (Shastri & Post, 2019).

Biological Activities

Pyrimidine derivatives exhibit a range of biological activities, including antimicrobial, cytotoxic, and antiviral effects. For instance, certain 4-thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity, providing insights into the potential therapeutic applications of these compounds (Stolarczyk et al., 2018). Similarly, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibition of retrovirus replication, highlighting the antiviral potential of pyrimidine derivatives (Hocková et al., 2003).

Structural and Pharmacophore Development

The exploration of pyrimidine derivatives often involves detailed structural analysis to understand the pharmacophore and enhance biological activity. For example, 5,6-dihydroxypyrimidine-4-carboxylic acids have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, with structural modifications leading to improved activity. This research emphasizes the importance of substituent variation for optimizing pharmacological profiles (Stansfield et al., 2004).

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(17)8-9(15)11(16)14-10(13-8)7-5-3-2-4-6-7/h2-6,15H,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZBRCRKPOREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715687
Record name Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62222-36-0
Record name Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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